molecular formula C9H19NO2 B13198906 4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL

4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL

Cat. No.: B13198906
M. Wt: 173.25 g/mol
InChI Key: NTGPARSOECUSFG-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL is an organic compound that features a six-membered oxane ring with two methyl groups at positions 2 and 6, and an aminoethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions. For example, a halogenated oxane derivative can be reacted with ethylenediamine under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a precursor for biologically active molecules.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenol: Similar structure but with a phenol ring instead of an oxane ring.

    2-Aminoethyl-2,6-dimethylpiperidine: Similar structure but with a piperidine ring.

Uniqueness

4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL is unique due to its oxane ring structure, which imparts different chemical and physical properties compared to similar compounds with phenol or piperidine rings

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-(2-aminoethyl)-2,6-dimethyloxan-4-ol

InChI

InChI=1S/C9H19NO2/c1-7-5-9(11,3-4-10)6-8(2)12-7/h7-8,11H,3-6,10H2,1-2H3

InChI Key

NTGPARSOECUSFG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)(CCN)O

Origin of Product

United States

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